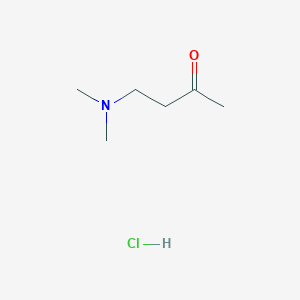
4-(Benzyloxy)-3-nitropyridine
Vue d'ensemble
Description
4-(Benzyloxy)-3-nitropyridine is an organic compound with the molecular formula C10H9NO3. It is a colorless solid that is soluble in organic solvents. 4-(Benzyloxy)-3-nitropyridine is a versatile intermediate for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of heterocyclic compounds, such as pyridines and pyrimidines. 4-(Benzyloxy)-3-nitropyridine has been studied for its potential applications in medicinal chemistry, specifically in the treatment of cancer and other diseases.
Applications De Recherche Scientifique
Crystallography and Structural Analysis
4-(Benzyloxy)-3-nitropyridine and its derivatives have been extensively studied for their structural properties. One such derivative, 3-benzyloxy-2-nitropyridine, has been investigated through experimental methods like X-ray crystallography and theoretical approaches. These studies reveal the intricate molecular structure, including the electron–electron repulsions and the centrosymmetric π-stacking molecular pair found in the crystalline state. This understanding aids in the development of materials with specific physical and chemical properties (Sun et al., 2012).
Luminescent Properties in Coordination Compounds
Research on lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, such as 3-nitro-4-benzyloxy benzoic acid, demonstrates the influence of electron-releasing and electron-withdrawing groups on the photophysical properties. These findings have significant implications in the field of material science, especially in developing materials with specific luminescent properties (Sivakumar et al., 2010).
Molecular Complexes and Interactions
The study of molecular complexes involving 4-(Benzyloxy)-3-nitropyridine derivatives offers insights into their potential as intermediates in chemical reactions. For instance, molecular complexes of 4-nitropyridine and 4-nitroquinoline N-oxides with boron trifluoride and hydrogen chloride provide valuable information on their roles as intermediates in SNAr reactions. Understanding these interactions is crucial for developing new synthetic pathways in organic chemistry (Nizhnik et al., 2008).
Propriétés
IUPAC Name |
3-nitro-4-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-14(16)11-8-13-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFMSEFEPVFNSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507850 | |
| Record name | 4-(Benzyloxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-nitropyridine | |
CAS RN |
80352-64-3 | |
| Record name | 4-(Benzyloxy)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














